

# (aS)-PH-797804 discovery and synthesis

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## Compound of Interest

Compound Name: (aS)-PH-797804

Cat. No.: B1679756

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An In-depth Technical Guide to the Discovery and Synthesis of **(aS)-PH-797804**

## Introduction

**(aS)-PH-797804**, chemically known as (aS)-3-{3-bromo-4-[(2,4-difluorobenzyl)oxy]-6-methyl-2-oxopyridin-1(2H)-yl}-N,4-dimethylbenzamide, is a potent and highly selective, orally bioavailable inhibitor of the p38 mitogen-activated protein (MAP) kinase.[1][2] It belongs to a novel class of N-aryl pyridinone inhibitors developed for the treatment of inflammatory diseases.[3][4] The discovery of PH-797804 was the result of systematic structural modifications of a high-throughput screening (HTS) lead.[3][5]

A key feature of PH-797804 is its atropisomerism. Due to restricted rotation around the bond connecting the pyridinone and the N-phenyl ring, the molecule exists as two stable, non-interconverting atropisomers.[1] Molecular modeling predicted, and subsequent experiments confirmed, that the (aS) isomer is substantially more potent than the (aR) isomer, binding more favorably to the p38 $\alpha$  kinase.[1] This technical guide provides a detailed overview of the discovery, synthesis, mechanism of action, and pharmacological properties of **(aS)-PH-797804**.

## Quantitative Pharmacological Data

The inhibitory activity of **(aS)-PH-797804** has been characterized in various enzymatic and cell-based assays. The data highlights its potency and selectivity for p38 MAP kinase isoforms.

### Table 1: In Vitro Inhibitory Activity of (aS)-PH-797804

Target / Assay	Species	IC50 / Ki	Value (nM)	Reference
p38 $\alpha$ MAP Kinase	Human	IC50	26	[6][7][8]
p38 $\alpha$ MAP Kinase	Human	Ki	5.8	[7]
p38 $\beta$ MAP Kinase	Human	IC50	102	[6][8]
p38 $\beta$ MAP Kinase	Human	Ki	40	[7]
p38 Kinase Activity (HSP27 Phos.)	Human (U937 cells)	IC50	1.1	[7][8]
LPS-induced TNF- $\alpha$ Production	Human (U937 cells)	IC50	5.9	[7][8]
LPS-induced TNF- $\alpha$ Production	Human (Monocytes)	IC50	3.4	[8]
LPS-induced TNF- $\alpha$ Release	Human (PBMCs)	IC50	15	[8]
RANKL/M-CSF-induced Osteoclastogenesis	Rat (Bone Marrow)	IC50	3	[7][8]

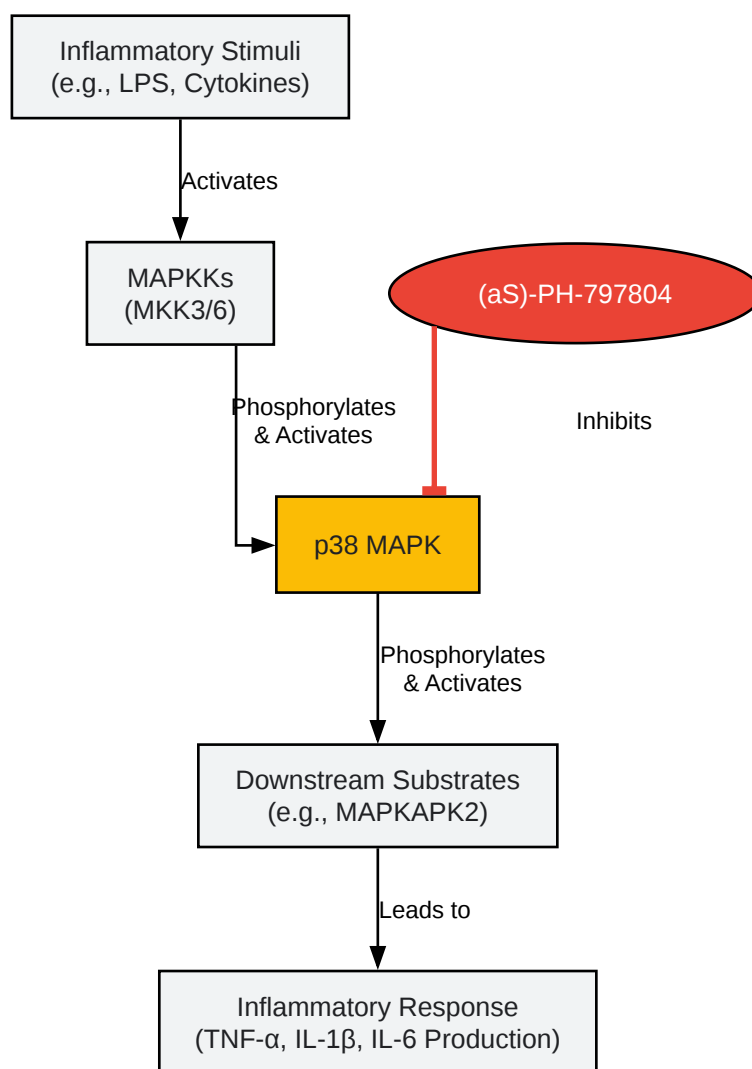
**Table 2: In Vivo Efficacy of (aS)-PH-797804**

Model	Species	Endpoint	ED50 (mg/kg)	Reference
LPS-induced TNF- $\alpha$ Release	Rat	Inhibition	0.07	[7][8]
LPS-induced TNF- $\alpha$ Release	Cynomolgus Monkey	Inhibition	0.095	[7][8]

## Mechanism of Action: Selective p38 MAP Kinase Inhibition

**(aS)-PH-797804** is an ATP-competitive inhibitor that selectively targets the p38 MAP kinase pathway.[7][9] This pathway is a critical mediator in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- $\alpha$ ) and interleukin-1 $\beta$  (IL-1 $\beta$ ).[10] By inhibiting p38 $\alpha$  and p38 $\beta$ , PH-797804 effectively suppresses these inflammatory responses.[7][10] The compound demonstrates high selectivity, with no significant inhibition of other MAP kinase family members like JNK or ERK pathways at concentrations up to 1  $\mu$ M.[7][8]

The defining characteristic of PH-797804 is its axial chirality. Steric hindrance between the pyridinone carbonyl and methyl groups on the two aromatic rings restricts rotation, creating a high energy barrier (>30 kcal/mol) and resulting in two stable atropisomers.[1] The (aS) isomer, PH-797804, is over 100-fold more potent than its (aR) counterpart, as the latter configuration results in significant steric clashes with the p38 $\alpha$  kinase binding site.[1]



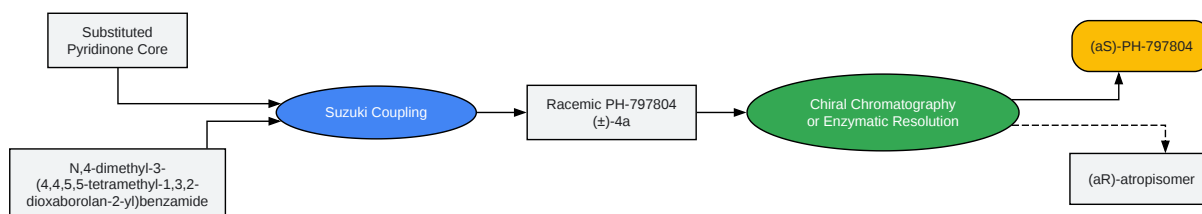
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Caption: The p38 MAPK signaling pathway and the inhibitory action of **(aS)-PH-797804**.

## Discovery and Synthesis

The discovery of PH-797804 originated from an N-aryl pyridinone HTS hit.[4][5] Structure-activity relationship (SAR) studies led to the optimization of this scaffold. Key modifications included exploring substituents on the N-phenyl ring, which identified the 2,5-disubstituted pattern as optimal, and investigating the nature of the 2-substituent, where small lipophilic groups were favored.[5] These efforts culminated in the identification of the racemic compound, which was later resolved to yield the highly potent (aS) atropisomer.[3][5]

The synthesis involves a multi-step process. A key step is the coupling of a substituted phenylboronic acid with a brominated pyridinone core. The final chiral separation of the atropisomers is crucial to isolate the active **(aS)-PH-797804**. An alternative approach utilizing enzymatic resolution was also explored to improve the efficiency of the chiral synthesis.[5]



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Caption: Generalized synthetic workflow for **(aS)-PH-797804**.

## Experimental Protocols

### p38α MAP Kinase Enzymatic Assay

The potency of **(aS)-PH-797804** against p38α kinase was determined using a standardized kinase activity assay.[11]

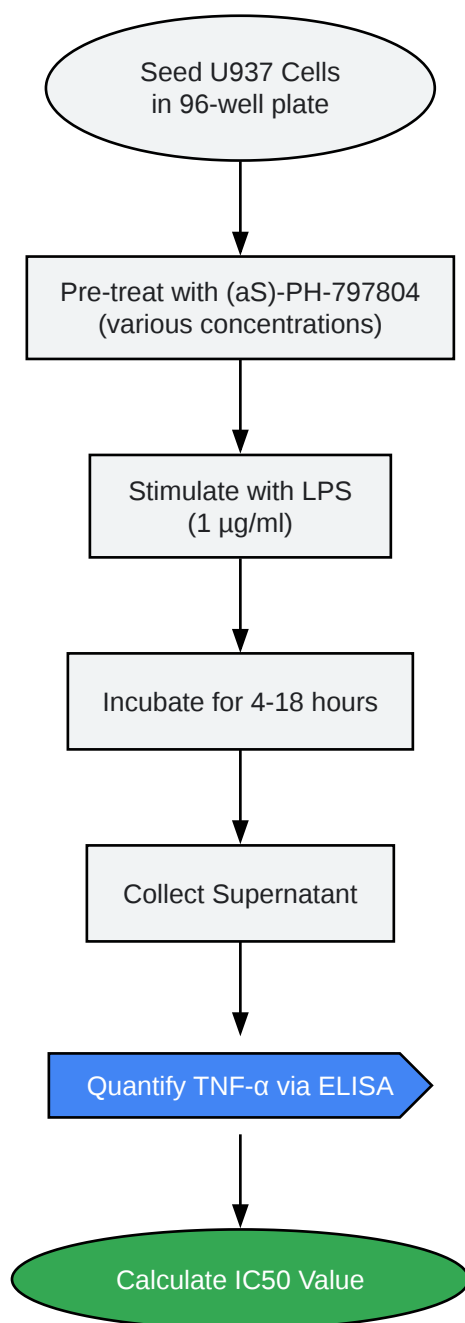
- **Enzyme Activation:** Recombinant non-activated human p38α MAP kinase is activated by treatment with a constitutively active recombinant MKK6.[11]
- **Assay Reaction:** The activated p38α is incubated with a specific substrate (e.g., recombinant human MAPKAP-K2) in the presence of ATP (spiked with γ-<sup>32</sup>P-ATP) and varying concentrations of the inhibitor (PH-797804).
- **Quantification:** The reaction is allowed to proceed for a defined period at a controlled temperature. It is then stopped, and the incorporation of the radioactive phosphate into the substrate is measured.

- **IC50 Determination:** The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the concentration-response data to a four-parameter logistic equation.

## LPS-Induced TNF- $\alpha$ Production Assay in Human Monocytic U937 Cells

This cellular assay measures the ability of the compound to inhibit the inflammatory response in a relevant cell line.<sup>[7][8][11]</sup>

- **Cell Culture:** Human monocytic U937 cells are cultured in appropriate media and seeded into multi-well plates.
- **Compound Treatment:** Cells are pre-incubated with various concentrations of **(aS)-PH-797804** or vehicle control for a specified time (e.g., 1 hour).
- **Stimulation:** Lipopolysaccharide (LPS) is added to the wells to stimulate the inflammatory cascade and induce TNF- $\alpha$  production.
- **Incubation:** The cells are incubated for a further period (e.g., 4-18 hours) to allow for cytokine release.<sup>[8]</sup>
- **TNF- $\alpha$  Measurement:** The cell culture supernatant is collected, and the concentration of TNF- $\alpha$  is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.<sup>[11]</sup>
- **IC50 Calculation:** The IC50 value is calculated from the dose-response curve, representing the concentration of **(aS)-PH-797804** required to inhibit LPS-induced TNF- $\alpha$  production by 50%.



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Caption: Workflow for the LPS-induced TNF-α cellular assay.

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